Hydroxy Iloperidone-d4

Bioanalysis LC-MS/MS Method Validation Matrix Effect Correction

Quantifying the active iloperidone metabolite P88 in plasma demands an internal standard that perfectly mirrors analyte behavior. Hydroxy Iloperidone-d4 (P88-d4) solves this with a +4 Da mass shift, achieving IS-normalized matrix factors of 0.97-1.03 and inter-day precision below 5% CV-fully compliant with FDA/EMA bioanalytical guidelines. • Eliminates isotopic cross-talk from natural-abundance M+2/M+4 isotopes • Near-identical extraction & ionization to P88, unlike structural analog IS • Validated for human plasma BE studies & preclinical matrices

Molecular Formula C₂₄H₂₅D₄FN₂O₄
Molecular Weight 432.52
Cat. No. B1158045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Iloperidone-d4
Synonyms4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol-d4;  P 88-d4;  P 88-8991-d4; 
Molecular FormulaC₂₄H₂₅D₄FN₂O₄
Molecular Weight432.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Iloperidone-d4 Internal Standard for P88


Hydroxy Iloperidone-d4 (also known as P88-d4) is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated isotopologue of Hydroxy Iloperidone (P88), the active hydroxylated metabolite of the atypical antipsychotic drug Iloperidone [1]. The compound incorporates four deuterium atoms (d4), resulting in a molecular mass shift of +4 Da relative to the non-deuterated analyte . This mass shift enables precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays without altering the compound's fundamental chemical behavior or extraction properties [2]. Hydroxy Iloperidone-d4 is exclusively intended for research use, primarily as an internal standard in bioanalytical method development, pharmacokinetic studies, and bioequivalence trials, and is not for diagnostic or therapeutic application .

Why Hydroxy Iloperidone-d4 Is Irreplaceable


In LC-MS/MS quantification, the internal standard (IS) must perfectly mimic the analyte's behavior throughout sample preparation and analysis to correct for extraction losses, matrix effects, and instrument variability. While non-deuterated P88 (Hydroxy Iloperidone) cannot be used as an IS due to its identity with the analyte, alternative approaches such as structural analog IS (e.g., pioglitazone) or other deuterated variants (e.g., P88-d3) introduce quantifiable discrepancies in recovery, matrix effect correction, and assay precision [1]. Specifically, structural analogs exhibit different extraction efficiencies and ionization properties, leading to variable IS-normalized matrix factors and compromised accuracy [2]. Deuterated internal standards with fewer than four mass units (e.g., d3) may be susceptible to isotopic cross-talk from the natural abundance M+2 and M+4 isotopes of the non-deuterated analyte, particularly in high-sensitivity MRM assays [3]. Furthermore, deuterium-labeled ISs can exhibit slight chromatographic retention time shifts relative to the analyte, which, under certain gradient conditions, may reduce their ability to fully compensate for matrix effects; however, Hydroxy Iloperidone-d4's +4 Da mass difference and specific deuteration sites are designed to mitigate such issues while maintaining near-identical physicochemical properties [4]. The evidence below quantitatively demonstrates why Hydroxy Iloperidone-d4 is the scientifically preferred IS for P88 quantification in regulated bioanalysis.

Quantitative Evidence for Hydroxy Iloperidone-d4


Matrix Effect Correction vs. Analog IS

In a validated isotope dilution LC-MS/MS assay for iloperidone and its metabolites in human plasma, Hydroxy Iloperidone-d4 (as the deuterated IS for P88) demonstrated IS-normalized matrix factors ranging from 0.97 to 1.03 across eight different plasma lots (including hemolyzed and lipemic) at both low (0.03 ng/mL) and high (4.8 ng/mL) quality control concentrations [1]. In contrast, a separate validated method for the same analytes that employed pioglitazone hydrochloride as a structural analog IS reported mean recoveries of >78.88% and required more extensive matrix effect evaluation without achieving the same narrow range of IS-normalized matrix factors, indicating less robust compensation for variable matrix-induced ionization effects [2].

Bioanalysis LC-MS/MS Method Validation Matrix Effect Correction

Assay Precision Comparison

The LC-MS/MS method employing Hydroxy Iloperidone-d4 as the internal standard for P88 quantification achieved intra- and inter-day precision (%CV) values ranging from 1.17% to 4.75% across four quality control levels (0.03, 0.09, 2.4, and 4.8 ng/mL) in human plasma [1]. This level of precision is significantly superior to the 10.24% inter-day precision reported for a method using the structural analog IS pioglitazone for the same analyte (P88) over a comparable concentration range (10-10,000 pg/mL) [2]. The use of a stable isotope-labeled IS directly reduces variability introduced by differential extraction recovery and ionization efficiency, which is a primary source of imprecision when using non-isotopic internal standards.

Method Validation Precision Bioequivalence Studies

Reduced Isotopic Interference

Hydroxy Iloperidone-d4 provides a +4 Da mass shift relative to non-deuterated P88 (m/z 429.1 → m/z 433.1 for the precursor ion), which is the recommended minimum mass difference to avoid isotopic cross-talk from the naturally occurring M+2 and M+4 isotopes of the unlabeled analyte [1]. In contrast, a commercially available alternative, Iloperidone metabolite P88-d3, offers only a +3 Da mass shift (m/z 427.55 vs. 429.1 for the non-deuterated analyte) . The natural abundance of 13C and 15N isotopes in P88 contributes to a measurable M+3 isotopic peak, which can interfere with the d3-IS MRM channel, particularly at high analyte concentrations or when wide isolation windows are used in the first quadrupole (Q1) [2]. The +4 Da shift of Hydroxy Iloperidone-d4 effectively places the IS signal outside the primary isotopic envelope of the analyte, reducing the risk of cross-talk and improving assay linearity and accuracy at both high and low ends of the calibration curve.

Mass Spectrometry MRM Optimization Isotopic Interference

Validated for Bioequivalence Studies

Hydroxy Iloperidone-d4 was successfully employed as the internal standard for P88 in a fully validated LC-MS/MS method that met FDA and EMA bioanalytical method validation guidelines and was applied to a pivotal bioequivalence study of iloperidone tablets in healthy volunteers [1]. The method achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for P88, with accuracy ranging from 96.2% to 105% and extraction recovery >84% [1]. This demonstrates the compound's fitness-for-purpose in the most stringent regulatory context. While other deuterated P88 standards (e.g., P88-d3) are commercially available, their direct application in published, fully validated regulated studies is less well-documented. The established regulatory acceptance of assays using Hydroxy Iloperidone-d4 provides a lower-risk pathway for method development and validation in support of ANDA submissions and clinical pharmacology studies.

Regulated Bioanalysis Bioequivalence FDA Method Validation

Hydroxy Iloperidone-d4 Applications


Bioequivalence Study Internal Standard

Hydroxy Iloperidone-d4 is the preferred internal standard for quantifying the active metabolite P88 in human plasma during bioequivalence (BE) studies required for ANDA submissions. The compound's demonstrated ability to achieve IS-normalized matrix factors of 0.97-1.03 and inter-day precision below 5% CV ensures compliance with FDA and EMA bioanalytical method validation guidelines, which are prerequisites for regulatory acceptance of BE data [1].

PK and Drug-Drug Interaction Studies

In clinical trials evaluating iloperidone pharmacokinetics or potential drug-drug interactions (e.g., with CYP2D6 or CYP3A4 inhibitors), accurate quantification of P88 is essential due to its significant contribution to total active drug exposure (19.5% to 34% of plasma AUC depending on CYP2D6 genotype) [2]. Hydroxy Iloperidone-d4, as a stable isotope-labeled IS, minimizes assay variability and matrix effects, enabling precise estimation of key PK parameters such as AUC and Cmax for the metabolite, which are critical for assessing safety and efficacy in special populations and DDI scenarios [1].

TDM Method Development

While iloperidone TDM is not yet routine, the development of robust LC-MS/MS methods for clinical TDM applications benefits from the use of Hydroxy Iloperidone-d4 as an internal standard. The compound's ability to correct for inter-patient matrix variability (e.g., differences in plasma protein content, lipidemia) and its +4 Da mass shift that minimizes isotopic interference from the endogenous analyte make it ideally suited for developing accurate and precise assays intended for potential clinical implementation [3].

Nonclinical PK/TK Studies

In preclinical studies using rodent or other animal models, the use of Hydroxy Iloperidone-d4 as an IS ensures accurate quantification of P88 across a wide dynamic range, even in the presence of species-specific matrix components. The validated method employing this IS has been shown to provide reliable data across diverse plasma matrices, which is essential for translating nonclinical findings to human studies and for supporting IND-enabling toxicology programs [1].

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